1-Benzyl-5-bromo-1H-1,2,4-triazole

Catalog No.
S732871
CAS No.
1352925-80-4
M.F
C9H8BrN3
M. Wt
238.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-5-bromo-1H-1,2,4-triazole

CAS Number

1352925-80-4

Product Name

1-Benzyl-5-bromo-1H-1,2,4-triazole

IUPAC Name

1-benzyl-5-bromo-1,2,4-triazole

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

InChI

InChI=1S/C9H8BrN3/c10-9-11-7-12-13(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

SWXVFJSEBAADRF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=NC=N2)Br

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC=N2)Br

Synthesis and characterization:

1-Benzyl-5-bromo-1H-1,2,4-triazole has been synthesized and characterized by various methods, including click chemistry and ring-opening reactions. [, ] These studies describe the detailed procedures for the synthesis and purification of the compound, along with its characterization using spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Potential applications:

While the specific scientific research applications of 1-Benzyl-5-bromo-1H-1,2,4-triazole are not extensively documented, its structural features suggest potential applications in various fields:

  • Medicinal chemistry: The triazole ring is a common pharmacophore present in many drugs, and the presence of bromine and benzyl groups can influence the biological properties of the molecule. This has led to investigations into the potential anticonvulsant and antibacterial activities of 1-Benzyl-5-bromo-1H-1,2,4-triazole derivatives. [, ] However, it is important to note that these are preliminary studies, and further research is needed to establish the safety and efficacy of these compounds for therapeutic purposes.
  • Material science: Triazole derivatives have been explored for their potential applications in various materials, such as polymers, ionic liquids, and luminescent materials. [, ] The specific applications of 1-Benzyl-5-bromo-1H-1,2,4-triazole in this field are yet to be explored in detail.

1-Benzyl-5-bromo-1H-1,2,4-triazole is a heterocyclic compound characterized by a triazole ring that is substituted with a benzyl group and a bromine atom. Its chemical formula is C₉H₈BrN₃, and it has been identified by the CAS number 1352925-80-4. The compound's structure allows for various chemical transformations, making it a valuable entity in both medicinal chemistry and materials science.

There is no current information available on the specific mechanism of action of 1-Benzyl-5-bromo-1H-1,2,4-triazole. However, substituted triazoles can exhibit various biological activities depending on the specific substituents present. Some examples include antifungal, antibacterial, and antitumor properties [].

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines or thiols under appropriate conditions. This versatility allows for the synthesis of diverse derivatives.
  • Oxidation and Reduction: Although less common than substitution reactions, the compound can undergo redox reactions. Common reagents for oxidation include hydrogen peroxide, while sodium borohydride can be used for reduction.

Common Reagents and Conditions

  • Substitution: Amines, thiols, and alkoxides are typical nucleophiles.
  • Oxidation/Reduction: Controlled conditions with oxidizing agents or reducing agents are employed to achieve desired transformations.

Research indicates that 1-benzyl-5-bromo-1H-1,2,4-triazole exhibits significant biological activity. It has been explored for its potential as an anticancer agent and antimicrobial compound. The compound's ability to interact with biological systems makes it a useful probe in biochemical assays to study enzyme interactions and other biological processes .

The synthesis of 1-benzyl-5-bromo-1H-1,2,4-triazole can be achieved through several methods:

  • Bromination of 1-benzyl-1H-1,2,4-triazole: This method involves reacting 1-benzyl-1H-1,2,4-triazole with bromine in the presence of a suitable solvent and catalyst. The reaction typically proceeds under mild conditions to yield high-purity products.
  • Industrial Production: Large-scale production often utilizes optimized bromination reactions to ensure high yields and purity while controlling reaction parameters such as temperature and solvent choice.

The applications of 1-benzyl-5-bromo-1H-1,2,4-triazole span various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing potential pharmaceutical agents.
  • Materials Science: The compound is investigated for its unique electronic and optical properties that could lead to novel materials.
  • Biological Studies: It is used in biochemical assays to explore enzyme interactions and other biological mechanisms.

Interaction studies involving 1-benzyl-5-bromo-1H-1,2,4-triazole focus on its role as a probe in biochemical assays. These studies help elucidate the compound's mechanism of action within biological systems and its potential therapeutic effects against various diseases. Research has shown promising results in its anticancer and antimicrobial activities, indicating its value in medicinal applications .

Several compounds exhibit structural similarities to 1-benzyl-5-bromo-1H-1,2,4-triazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-Bromo-1-methyl-1H-1,2,4-triazoleMethyl group instead of benzylDifferent reactivity patterns due to methyl substitution
1-Benzyl-1H-1,2,4-triazoleLacks bromine substitutionMore reactive due to absence of halogen
3-Bromo-5-methyl-1H-triazoleMethyl group at position 5Variability in biological activity compared to 5-bromo derivative

Uniqueness

The unique combination of a benzyl group and a bromine atom in 1-benzyl-5-bromo-1H-1,2,4-triazole enhances its versatility for various chemical transformations. This distinct structure allows it to participate in diverse reactions while maintaining significant biological activity that may not be present in other similar compounds .

XLogP3

2.6

Dates

Modify: 2023-08-15

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